马里巴韦尔
描述
马利巴韦尔,商品名为 Livtencity,是一种抗病毒药物,用于治疗移植后巨细胞病毒 (CMV) 感染。 它是一种巨细胞病毒 pUL97 激酶抑制剂,通过抑制人巨细胞病毒酶 pUL97 的活性来发挥作用,从而阻断病毒复制 。 马利巴韦尔于 2021 年 11 月在美国获得医疗使用许可,并于 2022 年 11 月在欧盟获得医疗使用许可 .
科学研究应用
马利巴韦尔具有多种科学研究应用:
化学: 它被用作模型化合物来研究苯并咪唑衍生物的合成和反应性。
生物学: 马利巴韦尔被用于研究病毒复制机制以及病毒激酶在巨细胞病毒生命周期中的作用。
医学: 它主要用于治疗移植后患者的巨细胞病毒感染。 它的独特作用机制使其成为抗病毒研究中的一项宝贵工具。
工业: 马利巴韦尔由制药公司生产和销售,用于临床使用,其生产涉及先进的化学工程技术。
作用机制
马利巴韦尔通过竞争性抑制人巨细胞病毒酶 pUL97 的蛋白激酶活性来发挥其抗病毒作用 。 这种抑制阻止了病毒 DNA 复制、衣壳化以及病毒衣壳核输出所需的蛋白质磷酸化 。 pUL97 的天然底物包括 ppUL44、pp65、RNA 聚合酶 II 大亚基、视网膜母细胞瘤蛋白、核纤层蛋白 A 和 C、p32、核输出复合物 (UL50、UL53)、组蛋白脱乙酰酶 1 和真核延伸因子 δ .
与相似化合物的比较
马利巴韦尔与其他抗病毒剂相比具有独特之处,因为它对 pUL97 激酶具有特异性抑制作用。 相似的化合物包括:
更昔洛韦: 靶向 CMV DNA 聚合酶,但作用机制不同,耐药风险更高。
伐昔洛韦: 更昔洛韦的前药,具有类似的特性。
西多福韦: 另一种靶向 DNA 聚合酶的抗病毒药物,但具有明显的肾毒性。
膦甲酸: 抑制病毒 DNA 聚合酶,但与肾毒性相关。
生化分析
Biochemical Properties
Maribavir interacts with the cytomegalovirus (CMV) enzyme pUL97 . By competitively inhibiting pUL97 kinase activity, Maribavir can inhibit protein phosphorylation and halt viral replication . This interaction with the pUL97 kinase is critical for Maribavir’s role in biochemical reactions related to CMV infection.
Cellular Effects
Maribavir has a significant impact on various types of cells, particularly those infected with CMV. It influences cell function by inhibiting the activity of the CMV enzyme pUL97, which is crucial for CMV replication . This inhibition disrupts the CMV life cycle, reducing the virus’s ability to proliferate within the host cell .
Molecular Mechanism
The mechanism of action of Maribavir involves the competitive inhibition of the CMV enzyme pUL97 . This prevents the phosphorylation actions of UL97, thereby inhibiting CMV DNA replication, encapsidation, and nuclear egress . Maribavir is active against CMV strains with viral DNA polymerase mutations that confer resistance to other CMV antivirals .
Temporal Effects in Laboratory Settings
In a phase 3 study, patients treated with Maribavir showed a significant reduction in CMV viremia over time . This suggests that Maribavir has a durable effect on CMV infection, with its impact observable over the course of treatment .
Metabolic Pathways
Maribavir is primarily metabolized by hepatic CYP3A4 metabolism . Its major metabolite, VP44669, is pharmacologically inactive and is excreted in the urine and feces . This suggests that Maribavir is involved in metabolic pathways mediated by the CYP3A4 enzyme .
Transport and Distribution
After oral administration, Maribavir is rapidly and highly absorbed, with a fraction absorbed greater than 90% . It is highly bound to human plasma proteins (98%) with a small apparent volume of distribution of 27.3 L . This indicates that Maribavir is widely distributed within the body.
Subcellular Localization
The specific subcellular localization of Maribavir is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that Maribavir likely localizes to the same subcellular compartments as the CMV pUL97 kinase, which it inhibits. This would allow Maribavir to effectively interfere with the function of pUL97 and disrupt CMV replication .
准备方法
马利巴韦尔的合成涉及多个步骤。 其中一个关键步骤包括在脱硫剂 N-环己基-N'-(2-吗啉代乙基)-碳二亚胺甲基对甲苯磺酸盐 (morpho-CDI) 的存在下,用异丙基异硫氰酸酯在吡啶中与 4,5-二氯-1,2-苯二胺反应,生成苯并咪唑 。 马利巴韦尔的工业生产方法为专有技术,涉及优化反应条件,以确保高产率和高纯度。
化学反应分析
马利巴韦尔会经历各种化学反应,包括:
氧化: 马利巴韦尔可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以修饰苯并咪唑环,影响马利巴韦尔的抗病毒活性。
取代: 取代反应,特别是苯并咪唑环上的取代反应,会导致形成具有不同药理性质的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂。
相似化合物的比较
Maribavir is unique compared to other antiviral agents due to its specific inhibition of the pUL97 kinase. Similar compounds include:
Ganciclovir: Targets CMV DNA polymerase but has a different mechanism of action and a higher risk of resistance.
Valganciclovir: A prodrug of ganciclovir with similar properties.
Cidofovir: Another antiviral that targets DNA polymerase but has significant nephrotoxicity.
Foscarnet: Inhibits viral DNA polymerase but is associated with renal toxicity.
Maribavir’s unique mechanism of action and favorable safety profile make it a valuable alternative for patients with resistant CMV infections .
属性
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176161-24-3 | |
Record name | Maribavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maribavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARIBAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maribavir against CMV?
A1: Maribavir is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]
Q2: How does inhibition of UL97 kinase affect CMV replication?
A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]
Q3: Does Maribavir target CMV strains resistant to other antivirals?
A3: Yes, Maribavir demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because Maribavir's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]
Q4: What is the molecular formula and weight of Maribavir?
A4: The scientific literature provided does not explicitly mention the molecular formula and weight of Maribavir. For accurate information, please refer to chemical databases or the manufacturer's documentation.
Q5: How do structural modifications to the Maribavir molecule affect its activity?
A5: Research on Maribavir analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of Maribavir, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for Maribavir's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.
Q6: Are there any known mutations in viral proteins that confer resistance to Maribavir?
A6: Yes, prolonged Maribavir treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with Maribavir binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to Maribavir resistance. [, ] The exact role of UL27 in Maribavir's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]
Q7: How is Maribavir absorbed and metabolized in the body?
A7: Maribavir exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []
Q8: Does the presence of food or antacids affect Maribavir absorption?
A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of Maribavir, it does not significantly affect its overall exposure (AUC). [] This suggests that Maribavir can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of Maribavir. [] Crushing Maribavir tablets also does not significantly impact its pharmacokinetic profile. []
Q9: What challenges are associated with using Maribavir in real-world settings?
A9: While clinical trials have demonstrated the efficacy of Maribavir, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving Maribavir. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]
Q10: What analytical methods are used to quantify Maribavir?
A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of Maribavir and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []
Q11: What is the current FDA approval status of Maribavir?
A11: Maribavir received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。